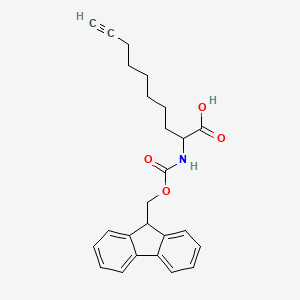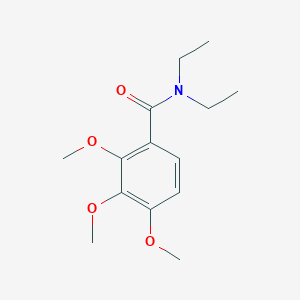
7-benzyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydrazino-1,3-dimethyl-7-benzyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with the molecular formula C14H16N6O2. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes a hydrazino group, two methyl groups, and a benzyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydrazino-1,3-dimethyl-7-benzyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method starts with the alkylation of 1,3-dimethylxanthine with benzyl chloride to form 7-benzyl-1,3-dimethylxanthine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 8-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-hydrazino-1,3-dimethyl-7-benzyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while nucleophilic substitution can produce a variety of substituted purines with different functional groups.
Scientific Research Applications
8-hydrazino-1,3-dimethyl-7-benzyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to purine nucleotides makes it useful in studying enzyme interactions and nucleotide metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-hydrazino-1,3-dimethyl-7-benzyl-1,3,7-trihydropurine-2,6-dione involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The compound can also mimic natural purine nucleotides, interfering with nucleotide synthesis and metabolism pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-8-hydrazino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-hydrazino-1,3-dimethyl-7-benzyl-1,3,7-trihydropurine-2,6-dione apart from similar compounds is its specific substitution pattern on the purine ring. The presence of both hydrazino and benzyl groups at distinct positions provides unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N6O2 |
|---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
7-benzyl-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H16N6O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16-11)17-15)8-9-6-4-3-5-7-9/h3-7H,8,15H2,1-2H3,(H,16,17) |
InChI Key |
OIKMOIADJPVFJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089257.png)

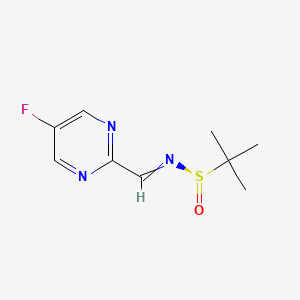
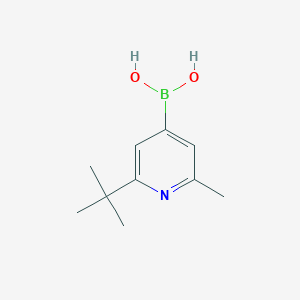
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)

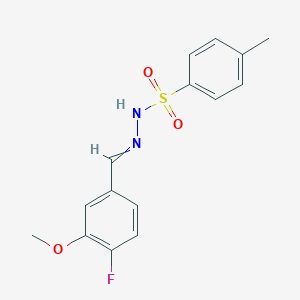
![1-(naphthalen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14089305.png)
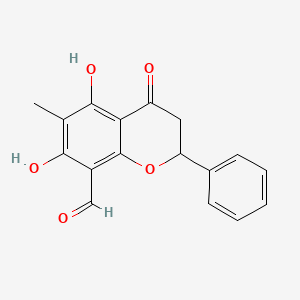
![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)
![3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089313.png)
